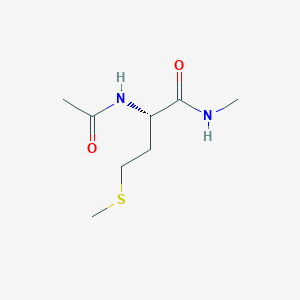

N~2~-Acetyl-N-methyl-L-methioninamide

Description

Significance of Modified Amino Acid Derivatives in Contemporary Chemical Sciences

Amino acid derivatives, which are molecules formed by the chemical modification of standard amino acids, are fundamental to contemporary chemical sciences. numberanalytics.com These modifications can range from simple additions of functional groups like methyl or acetyl groups to more complex structural changes. amerigoscientific.com Such alterations are pivotal for tailoring molecules to achieve specific biological activities or material properties. nbinno.com

In chemical research, these derivatives serve as indispensable building blocks for synthesizing a vast array of complex molecules, from pharmaceuticals to advanced materials. nbinno.com The ability to modify the inherent properties of amino acids allows scientists to enhance molecular stability, control three-dimensional structure, and introduce novel functionalities. amerigoscientific.comnbinno.com For example, modifications to the amino group can be used to attach fluorescent dyes for molecular tracking or biotin (B1667282) for affinity capture. In drug development, amino acid derivatives are crucial for designing enzyme inhibitors and creating peptide-based drugs with improved therapeutic profiles. numberanalytics.comnbinno.com

Contextualizing N-Acylated and N-Methylated Amino Acid Amides within Peptide Mimetic Chemistry and Molecular Design

The specific modifications present in N²-Acetyl-N-methyl-L-methioninamide—N-acetylation, N-methylation, and C-terminal amidation—are highly significant in the field of peptide mimetic chemistry. Peptides often face limitations as drug candidates due to poor metabolic stability and low oral bioavailability. researchgate.netnih.gov N-methylation, the substitution of a methyl group onto the backbone amide nitrogen, is a key strategy to overcome these hurdles. researchgate.net This modification enhances resistance to enzymatic degradation by proteases and can improve cell permeability. researchgate.netnih.gov

Simultaneously, N-acylation (such as acetylation) and C-terminal amidation are common strategies to neutralize the terminal charges of an amino acid or peptide. This neutralization can increase the molecule's hydrophobicity and ability to cross biological membranes. The combination of N-acetylation and N-methylation can significantly influence the conformational preferences of the peptide backbone, which is critical for designing molecules that can adopt a specific shape to interact with biological targets like receptors or enzymes. nih.gov The steric hindrance introduced by the N-methyl group can restrict the rotation of the peptide bond, locking the molecule into a more defined structure. ub.edu

Overview of Research Paradigms for Methionine Analogues and Their Derivatives

Methionine and its derivatives are subjects of extensive research due to their unique roles in biology. uwaterloo.ca As an essential amino acid, methionine is a key component of proteins and serves as the precursor to S-adenosyl-L-methionine (AdoMet), the primary methyl group donor in virtually all biological systems. nih.govnih.gov Research into methionine analogues often focuses on several key areas:

Probing Enzyme Mechanisms: Synthetic analogues are used to study the function of methionine-dependent enzymes, such as methionyl-tRNA synthetase (MetRS), which is responsible for incorporating methionine into proteins. uwaterloo.caresearchgate.net By observing how these enzymes interact with modified versions of methionine, researchers can elucidate their mechanisms of action. uwaterloo.ca

Developing Enzyme Inhibitors: Derivatives of methionine can be designed to act as inhibitors for enzymes like methionine aminopeptidase (B13392206) (MetAP), which is a target for developing new antibacterial and anticancer agents. uwaterloo.ca

Protein Engineering: Unnatural methionine analogues can be incorporated into proteins in vivo, allowing for the creation of proteins with novel properties or the introduction of specific chemical handles for further modification. uwaterloo.caresearchgate.net

Metabolic Probes: Analogues can be used to study metabolic pathways involving methionine and AdoMet, helping to understand the role of methylation in processes like gene expression and its link to various diseases. nih.gov

N²-Acetyl-N-methyl-L-methioninamide fits within this paradigm as a structurally constrained analogue whose properties could be leveraged to explore specific biological systems where methionine recognition and metabolism are critical.

Physicochemical Properties of N²-Acetyl-N-methyl-L-methioninamide

Detailed research findings on N²-Acetyl-N-methyl-L-methioninamide are not widely available in public literature, indicating its status as a specialized research compound. However, its fundamental properties can be calculated and are provided by chemical suppliers for research purposes.

| Property | Value |

| IUPAC Name | (2S)-2-(acetyl-methyl-amino)-4-methylsulfanyl-butanamide |

| CAS Number | 1356930-49-7 |

| Molecular Formula | C₈H₁₆N₂O₂S |

| Molecular Weight | 204.29 g/mol |

| Canonical SMILES | CSCCC(C(=O)N)N(C)C(=O)C |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-N-methyl-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-6(11)10-7(4-5-13-3)8(12)9-2/h7H,4-5H2,1-3H3,(H,9,12)(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAIMBFGJPZMHO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551688 | |

| Record name | N~2~-Acetyl-N-methyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29744-03-4 | |

| Record name | (2S)-2-(Acetylamino)-N-methyl-4-(methylthio)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29744-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-Acetyl-N-methyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N2 Acetyl N Methyl L Methioninamide

Strategies for Amide Bond Formation in N-Acyl Amino Acid Amides

The formation of the amide bond is a cornerstone of peptide and protein chemistry, and the synthesis of N-acyl amino acid amides leverages these fundamental reactions. The direct condensation of a carboxylic acid and an amine to form an amide is an energetically unfavorable process, necessitating the activation of the carboxylic acid group. frontiersin.org This activation is the central principle behind both conventional chemical routes and enzymatic biotransformations.

Conventional Chemical Synthetic Routes to N-Acylated Amino Acid Amides

Traditional chemical synthesis of N-acylated amino acid amides relies on the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. frontiersin.org A common industrial method is the Schotten-Baumann reaction, which typically involves reacting an amino acid with an acyl chloride in an alkaline aqueous solution. researchgate.net

A widely used laboratory approach involves the use of coupling reagents to facilitate amide bond formation under milder conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the acyl carbon for reaction with the amine. This method is advantageous for complex molecules as it often minimizes side reactions and helps preserve stereochemical integrity. masterorganicchemistry.com

| Coupling Reagent Family | Examples | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| Uronium/Guanidinium | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms an activated ester (e.g., an OBt or OAt ester) that readily reacts with the amine nucleophile. scielo.br |

| Phosphonium | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Similar to uronium salts, forms a reactive acylphosphonium species. |

The conventional synthesis of an N-acylated amino acid amide like N-acetyl-L-methioninamide would first involve the N-acetylation of L-methionine, for instance, by using acetic anhydride. google.comresearchgate.net The resulting N-acetyl-L-methionine could then be coupled with an amine source using one of the aforementioned activating agents.

Site-Specific N-Methylation Strategies for Amino Acid Amides

The introduction of a methyl group onto the nitrogen atom of an amino acid amide, a process known as N-methylation, is a critical derivatization step that can significantly alter the compound's biological and physical properties, such as increasing lipophilicity and improving membrane permeability. monash.edu

For a precursor like N-acetyl-L-methioninamide, site-specific N-methylation would target the amide nitrogen of the methionine backbone. A prevalent laboratory method for the N-methylation of N-acylated amino acids involves the use of a strong base to deprotonate the amide nitrogen, followed by alkylation with a methylating agent. monash.edu

A common combination of reagents for this purpose is sodium hydride (NaH) as the base and methyl iodide (MeI) as the methyl source. monash.educhemicalforums.com The hydride ion deprotonates the N-H bond of the secondary amide, creating a highly nucleophilic sodium amidate. This intermediate then readily reacts with methyl iodide in an SN2 reaction to form the N-methylated product.

| Reagent | Role in N-Methylation |

| Sodium Hydride (NaH) | A strong, non-nucleophilic base used to deprotonate the amide nitrogen. |

| Methyl Iodide (MeI) | An electrophilic methylating agent that provides the methyl group. |

| Phenyl trimethylammonium iodide | A solid, non-toxic methylating agent used for monoselective N-methylation under milder basic conditions (e.g., Cs2CO3). acs.org |

It is important to note that the conditions for N-methylation, particularly the use of strong bases, can potentially lead to racemization at the alpha-carbon of the amino acid. monash.educhemicalforums.com Therefore, the choice of methodology and careful control of reaction conditions are crucial to maintain the stereochemical integrity of the L-methionine core. The conformation of the starting molecule can also influence the regiochemistry of the N-methylation reaction, especially in larger, cyclic structures. nih.gov

Introduction of N-Acetyl Moieties to Amino Functionalities

The introduction of an acetyl group (CH₃CO-) to an amino functionality, known as N-acetylation, is a fundamental and widely utilized modification in peptide and amino acid chemistry. In the context of synthesizing N²-Acetyl-N-methyl-L-methioninamide, this step involves the acylation of the secondary amine (the N-methyl group). This transformation is crucial as it neutralizes the positive charge of the N-terminal amine at physiological pH, which can significantly alter the molecule's biological properties. creative-proteomics.com The process of N-acetylation is typically achieved through chemical synthesis, often as a final step before cleavage from a solid-phase support. ionsource.com

Commonly, acetic anhydride is used as the acetylating agent. ionsource.com The reaction involves the nucleophilic attack of the N-methylamino group on the carbonyl carbon of acetic anhydride, leading to the formation of the N-acetylated product. This modification is irreversible and mimics a common natural post-translational modification, potentially making the resulting molecule a closer analogue to native proteins. creative-proteomics.com N-acetylation can enhance a molecule's stability by protecting it from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. creative-proteomics.com

Table 1: Common Reagents for N-Acetylation

| Reagent | Description |

|---|---|

| Acetic Anhydride | A widely used, highly reactive agent for acetylation. |

| Acetyl Chloride | A strong acetylating agent, often used in the presence of a base. |

| N-Acetylimidazole | A milder acetylating agent, useful for more sensitive substrates. |

| Malonic Acid | Used as a precursor in some methods to form a reactive ketene intermediate for acetylation on a solid phase. |

The choice of acetylating agent and reaction conditions is critical to ensure high yield and prevent unwanted side reactions, particularly on sensitive amino acid side chains like the thioether group in methionine.

Advanced Chemical Modifications and Analog Preparation

Beyond simple acetylation, the structure of N²-Acetyl-N-methyl-L-methioninamide can be further modified to create analogs with tailored properties. These advanced modifications are central to the field of medicinal chemistry and peptidomimetic drug design.

Incorporation of Noncanonical Amino Acids and Methionine Analogues in Peptide Mimetics

To probe biological functions or enhance therapeutic properties, noncanonical amino acids and analogues of natural amino acids can be incorporated into peptide-like structures. In the case of N²-Acetyl-N-methyl-L-methioninamide, the methionine residue can be replaced with various analogues. This strategy is employed to alter characteristics such as lipophilicity, metabolic stability, and receptor-binding affinity.

Methionine analogues can be isosteric (having a similar size and shape) or possess unique functionalities. For example, norleucine, which replaces the sulfur atom of methionine with a methylene group, can be used to study the role of the thioether functionality in biological interactions. researchgate.net Other analogues introduce reactive handles for further chemical modification; for instance, homopropargylglycine contains a terminal alkyne, and 2-amino-5-hexenoic acid contains a terminal alkene, both of which can be used for "click" chemistry reactions. researchgate.net The successful incorporation of these analogues often depends on the substrate specificity of the enzymes involved in protein synthesis or the robustness of the chemical synthesis route. researchgate.net

Table 2: Representative Methionine Analogues for Peptidomimetic Design

| Analogue Name | Structural Modification | Potential Application |

|---|---|---|

| Norleucine (Nle) | Replaces the sulfur atom with a CH₂ group. | Probing the role of the thioether group; enhances stability against oxidation. |

| Selenomethionine (SeMet) | Replaces the sulfur atom with a selenium atom. | Used in X-ray crystallography for phasing; probes electronic requirements. |

| Homopropargylglycine (HPG) | Contains a terminal alkyne group. | Allows for bioorthogonal "click" chemistry conjugation. |

| 2-Amino-5-hexenoic acid | Contains a terminal alkene group. | Provides a handle for chemical modifications like metathesis. |

Strategies for Creating Conformationally Restricted Analogues

Restricting the conformational flexibility of a peptide mimetic is a powerful strategy to increase its binding affinity, specificity, and metabolic stability. nih.gov By locking the molecule into its "bioactive" conformation—the shape it adopts when binding to its biological target—the entropic penalty of binding is reduced. nih.gov Enhanced proteolytic stability is another benefit, as many proteases require substrates to adopt an extended conformation to fit into their active site. nih.gov

Several strategies can be employed to create conformationally restricted analogues:

Cyclization: Although N²-Acetyl-N-methyl-L-methioninamide is a single modified amino acid, if it were part of a larger peptide chain, cyclization would be a primary strategy. This can be achieved by forming a peptide bond between the N- and C-termini (head-to-tail) or by linking amino acid side chains, such as forming a disulfide bond between two cysteine residues. nih.gov

Introduction of Proline or Proline Mimetics: Incorporating proline or its analogues into a peptide sequence introduces a rigid kink in the backbone, significantly limiting its conformational freedom. mdpi.com

Sterically Hindered Amino Acids: The incorporation of bulky amino acids can restrict rotation around peptide bonds, guiding the molecule into a more defined structure.

These modifications are designed to pre-organize the molecule into a specific three-dimensional shape, which can lead to improved biological activity and specificity. nih.gov

Stability and Reactivity Considerations in Synthesis and Storage

The chemical nature of N²-Acetyl-N-methyl-L-methioninamide presents specific challenges related to its stability and reactivity that must be managed during its synthesis and subsequent storage.

Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides

While amide bonds are generally stable, N-acylated amino acid amides can exhibit surprising hydrolytic instability under certain conditions. acs.orgnih.gov Specifically, the C-terminal primary amide bond can be susceptible to hydrolysis under mild acidic conditions, such as those used for cleaving peptides from a solid-phase resin (e.g., trifluoroacetic acid/water mixtures at room temperature). acs.orgnih.gov

Advanced Structural and Conformational Investigations of N2 Acetyl N Methyl L Methioninamide

Spectroscopic Tools for Comprehensive Structural Elucidation

A multi-spectroscopic approach is essential for a thorough characterization of the structural and conformational properties of N2-Acetyl-N-methyl-L-methioninamide. Techniques such as infrared, Raman, and nuclear magnetic resonance spectroscopy offer complementary information regarding vibrational modes, chemical environment, and spatial arrangement of atoms.

For N-acetyl DL-methionine, the presence of various functional groups has been identified through their vibrational modes in the infrared spectrum. nih.gov Linear polarized IR (IR-LD) spectroscopy, when applied to oriented samples, could provide valuable information on the orientation of these amide groups, thus helping to distinguish between different conformational isomers.

Raman spectroscopy would complement IR data, particularly for the non-polar bonds and the sulfur-containing side chain. The C-S and S-CH₃ stretching vibrations of the methionine side chain would yield distinct Raman signals, offering insights into the side-chain conformation. Studies on similar molecules, such as N-acetyl-L-cysteine, have demonstrated the utility of polarized Raman spectroscopy in analyzing subtle changes in hydrogen-bonding networks under varying conditions. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for N2-Acetyl-N-methyl-L-methioninamide (Based on Analogous Compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200-3400 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1510-1570 |

| C-N (Amide) | Stretching | 1200-1300 |

| C-S (Thioether) | Stretching | 600-800 |

| S-CH₃ (Thioether) | Stretching | 600-750 |

Note: These are approximate values and can shift based on conformation and intermolecular interactions.

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides and their derivatives. rsc.org For N2-Acetyl-N-methyl-L-methioninamide, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom. The chemical shifts of the amide protons are particularly sensitive to their involvement in hydrogen bonds. rsc.org

The N-methylation of the backbone amide introduces the possibility of cis and trans isomers around the acetyl-N bond, which would be distinguishable by NMR due to the different chemical environments of the N-methyl group and adjacent protons in each isomer. nih.gov The populations of these isomers can be quantified by integrating the respective NMR signals. rsc.org

Table 2: Representative ¹H NMR Chemical Shift Ranges for Key Protons in N-Acetylated and N-Methylated Amino Acid Amides

| Proton | Expected Chemical Shift (ppm) | Factors Influencing Shift |

| Amide NH | 7.5 - 8.5 | Hydrogen bonding, solvent exposure |

| α-CH | 4.0 - 4.8 | Backbone conformation (φ, ψ angles) |

| N-CH₃ (Acetyl) | 2.7 - 3.2 | cis/trans isomerization |

| Acetyl CH₃ | 1.9 - 2.1 | Local electronic environment |

| S-CH₃ | 2.0 - 2.2 | Side-chain conformation |

| β-CH₂ | 1.8 - 2.2 | Rotameric state of the side chain |

| γ-CH₂ | 2.4 - 2.7 | Rotameric state of the side chain |

Note: Values are illustrative and depend on the solvent, temperature, and specific conformation.

Detailed Conformational Analysis of N-Acetyl-N-methyl-L-methioninamide and Related Derivatives

The conformational preferences of amino acid derivatives are often visualized using a Ramachandran map, which plots the distribution of the backbone dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). researchgate.net For L-amino acids, certain regions of this map are energetically favored, corresponding to secondary structures like α-helices and β-sheets. researchgate.net The N-methylation at the acetyl group can influence these preferences by introducing steric constraints.

The methionine side chain possesses four rotatable bonds (χ₁, χ₂, χ₃, χ₄), leading to a number of possible rotational isomers (rotamers). nih.gov The relative populations of these rotamers are determined by steric hindrance and potential intramolecular interactions. Computational studies on N-formyl-L-methioninamide have shown that the molecule is highly flexible, with various stable conformers existing within a small energy range. nih.gov These conformers often correspond to extended (β), turn-like (γ), and helical (α) backbone structures. nih.gov The specific rotamers of the side chain are influenced by the backbone conformation. nih.gov

Intramolecular hydrogen bonds are critical in stabilizing specific conformations. researchgate.net In N2-Acetyl-N-methyl-L-methioninamide, the amide proton of the C-terminal amide can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as an acceptor. The formation of such a hydrogen bond would lead to a folded or turn-like structure. Studies on N-acetyl-N-methyl-alanine N'-methylamide have shown that intramolecular N-H···N hydrogen bonds can stabilize certain conformations. researchgate.net

The sulfur atom in the methionine side chain is a weak hydrogen bond acceptor. researchgate.net While less common than those involving oxygen or nitrogen, S···H-N or S···H-C interactions can contribute to the stability of certain side-chain rotamers. researchgate.net The presence and strength of these intramolecular interactions are often solvent-dependent, with non-polar solvents favoring hydrogen-bonded conformations. dntb.gov.ua

Intermolecular Interactions and Self-Assembly of Amino Acid Amides and Their Analogues

In the solid state and in concentrated solutions, intermolecular interactions play a dominant role in the supramolecular organization of amino acid derivatives. These interactions can lead to the formation of ordered structures through self-assembly. beilstein-journals.orgnih.gov

The primary intermolecular interaction for N2-Acetyl-N-methyl-L-methioninamide is expected to be hydrogen bonding between the N-H of one molecule and the C=O of another, leading to the formation of chains or sheets. researchgate.net This is a common motif in the crystal structures of peptides and amides. researchgate.net The N-acetylation can promote head-to-tail self-assembly through a three-point hydrogen bonding pattern, which can lead to the formation of fibrillar nanostructures. researchgate.net

The hydrophobic methionine side chain can also contribute to self-assembly through van der Waals interactions, leading to the segregation of these non-polar groups. The interplay of hydrogen bonding and hydrophobic interactions can result in the formation of complex, hierarchical structures. The self-assembly of amino acid derivatives is a topic of significant interest for the development of novel biomaterials. beilstein-journals.orgnih.govnih.gov

Theoretical and Computational Studies on N2 Acetyl N Methyl L Methioninamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic distribution, stability, and reactivity of a molecule. These methods solve the Schrödinger equation to varying levels of approximation, providing detailed insights into orbital energies, molecular geometries, and reaction pathways.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.gov While computationally efficient, the HF method does not account for electron correlation, which can be crucial for accurate energy predictions. nih.govresearchgate.net

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that offers a significant improvement by incorporating electron correlation. nih.govnih.govresearchgate.net This correction generally leads to more accurate predictions of molecular geometries and relative energies compared to the HF level. researchgate.netresearchgate.net For molecules like N2-Acetyl-N-methyl-L-methioninamide, MP2 calculations would be essential for accurately describing the subtle non-covalent interactions that govern its conformational preferences. nih.govresearchgate.net Studies on similar peptide models demonstrate that MP2 provides a reliable, albeit computationally more demanding, picture of the potential energy surface. acs.orgnih.gov

| Method | Description | Treatment of Electron Correlation | Computational Scaling (approx.) |

|---|---|---|---|

| Hartree-Fock (HF) | Solves the Schrödinger equation using a mean-field approximation for electron-electron repulsion. | Neglected (uncorrelated) | N4 |

| Møller-Plesset Perturbation Theory (MP2) | Adds electron correlation as a perturbation to the Hartree-Fock result. | Included at the second order | N5 |

Density Functional Theory (DFT) has become the most widely used quantum chemical method for polyatomic molecules due to its favorable balance of computational cost and accuracy. researchgate.netnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. Hybrid functionals, such as the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional, incorporate a portion of the exact exchange from Hartree-Fock theory and have proven to be highly effective for a wide range of chemical systems, including amino acid derivatives. researchgate.netacs.orgresearchgate.netnih.gov

For N2-Acetyl-N-methyl-L-methioninamide, DFT calculations using the B3LYP functional would be well-suited for exploring its conformational space, which is defined by the rotation around its various single bonds (dihedral angles). globethesis.comnih.gov Such studies on methionine dipeptides and N-formylmethionine have successfully identified multiple stable conformers and ranked them by energy, providing insight into the intramolecular forces, such as hydrogen bonds and steric repulsion, that dictate the molecule's preferred shapes. researchgate.netglobethesis.com

| Descriptor | Significance in DFT Calculations | Application to N~2~-Acetyl-N-methyl-L-methioninamide |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms (bond lengths, angles). | Predicts the most stable 3D structure and various conformers. |

| Relative Energy (ΔE) | The energy difference between different conformers. | Determines the population distribution of conformers at equilibrium. |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and electronic stability. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Helps identify electrophilic and nucleophilic sites for potential reactions. nih.gov |

The choice of computational method involves a trade-off between accuracy and computational expense. For amino acid derivatives, numerous studies have compared the performance of various QM methods. nih.govnih.govresearchgate.netnih.gov

Generally, Hartree-Fock with small basis sets can provide a qualitative picture of the conformational landscape but may fail to accurately rank the energies of different conformers. researchgate.net The inclusion of electron correlation through methods like MP2 or high-level coupled-cluster (e.g., CCSD(T)) provides benchmark-quality energies but is often too computationally intensive for thorough conformational searches on a molecule of this size. nih.gov

DFT methods, particularly B3LYP, often yield geometries and relative energies in good agreement with MP2 results, but at a fraction of the computational cost. nih.govnih.gov This makes DFT the method of choice for initial explorations of the potential energy surface of molecules like N2-Acetyl-N-methyl-L-methioninamide. For higher accuracy, it is common practice to perform geometry optimizations at the DFT level and then conduct single-point energy calculations using more rigorous methods like MP2 or CCSD(T). nih.gov

| Method | Strengths | Weaknesses |

|---|---|---|

| Hartree-Fock (HF) | Fast, good for initial geometry optimizations. | Neglects electron correlation, can lead to inaccurate relative energies. |

| MP2 | Good treatment of electron correlation, reliable energies. | Computationally expensive, scales poorly with system size. |

| DFT (B3LYP) | Excellent balance of accuracy and cost, widely applicable. | Performance can be functional-dependent; struggles with dispersion forces unless corrected. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM methods provide static pictures of stable molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govnih.gov In an MD simulation, the forces on each atom are calculated using a molecular mechanics (MM) force field, and Newton's equations of motion are integrated numerically to simulate the atoms' movements. mdpi.com

For N2-Acetyl-N-methyl-L-methioninamide, MD simulations would reveal the flexibility of the molecule, the timescales of transitions between different conformations, and the dynamic network of intramolecular interactions. researchgate.net Simulations of methionine residues within proteins have shown that the side chain can adopt multiple rotameric states, and MD can capture the transitions between these states. researchgate.netmdpi.com Such simulations would provide a comprehensive map of the molecule's accessible conformations and their relative populations, going beyond the static minima identified by QM calculations. frontiersin.org

Theoretical Studies on Solvation Effects on Molecular Conformations and Stability

The conformation and stability of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational studies account for solvation effects using two primary approaches: explicit and implicit models. acs.orgresearchgate.net

Explicit solvent models treat individual solvent molecules (e.g., water) as part of the simulation system. researchgate.net This approach is the most physically realistic, as it allows for specific hydrogen bonding and other direct solute-solvent interactions. However, it dramatically increases the number of atoms, making the calculations computationally very demanding. researchgate.net

Implicit solvent models (or continuum models) represent the solvent as a continuous medium with a given dielectric constant. wikipedia.orgyoutube.com This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. nih.gov Models like the Polarizable Continuum Model (PCM) are often combined with QM calculations to estimate solvation free energies and their impact on conformational equilibria. nih.govnih.gov Studies on N-acetyl amino acid amides have used these approaches to investigate their solubility and stability in various solvents, revealing how interactions with the solvent can stabilize or destabilize certain conformations. nih.govspiber.incresearchgate.netnih.gov For N2-Acetyl-N-methyl-L-methioninamide, a combination of these methods would be ideal: MD simulations with explicit water to understand specific hydration patterns, and QM calculations with an implicit solvent model to accurately compute the relative free energies of different conformers in solution.

Computational Prediction of Interactions with Biological Macromolecules

Understanding how a molecule like N2-Acetyl-N-methyl-L-methioninamide might interact with biological targets such as proteins is a key area of computational study. Molecular docking is a widely used technique for this purpose. nih.gov It involves predicting the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. researchgate.net

The process typically involves placing the ligand in the binding site of the receptor in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, allowing the most favorable binding modes to be identified. Docking studies on dipeptides containing N-formylmethionine have demonstrated their potential to bind to the minor groove of DNA through hydrogen bonds. researchgate.net Similarly, docking simulations could be employed to screen potential protein targets for N2-Acetyl-N-methyl-L-methioninamide, identifying plausible binding sites and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that would stabilize the complex. These predictions can guide further experimental investigations into the molecule's biological function.

Molecular Docking and Binding Affinity Predictions for Ligand-Target Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target. For a compound like N2-Acetyl-N-methyl-L-methioninamide, molecular docking simulations would be employed to understand its potential interactions with a specific biological target.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. The binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding.

Table 1: Key Parameters in Molecular Docking and Binding Affinity Prediction

| Parameter | Description | Relevance to N |

| Scoring Function | A mathematical function used to approximate the binding free energy of a ligand-receptor complex. | Would be used to rank different binding poses of the compound in a target's active site. |

| Binding Energy | The measure of the strength of the interaction between a ligand and its target. | A key predictor of the potential efficacy of the compound as an inhibitor or modulator. |

| Pose | The orientation and conformation of a ligand within the binding site of a receptor. | Determines the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed. |

| RMSD | Root-mean-square deviation of atomic positions, used to compare the docked pose to a known binding mode. | A measure of the accuracy of the docking simulation if an experimental structure is available. |

While specific docking studies for N2-Acetyl-N-methyl-L-methioninamide are not available, the principles of these studies are well-established for similar N-methylated peptide structures.

Pharmacophore Modeling and Rational Design of Peptide Mimetics

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for N2-Acetyl-N-methyl-L-methioninamide would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged centers that are critical for its interaction with a target.

This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the same essential features, a process known as virtual screening. The insights gained from pharmacophore modeling are instrumental in the rational design of peptide mimetics. Peptide mimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.

The rational design of peptide mimetics based on a compound like N2-Acetyl-N-methyl-L-methioninamide would involve modifying its structure to improve its drug-like properties while retaining the key pharmacophoric features. N-methylation, as present in the subject compound, is a common strategy in peptide mimetic design to increase metabolic stability and membrane permeability. nih.govresearchgate.net

Table 2: Steps in Pharmacophore Modeling and Rational Design

| Step | Description | Application to N |

| Feature Identification | Identifying the key chemical features of the active molecule(s). | Would involve analyzing the structure of the compound to identify hydrogen bond donors/acceptors, hydrophobic areas, etc. |

| Model Generation | Creating a 3D model that represents the spatial arrangement of these features. | This model would serve as a template for designing new molecules. |

| Model Validation | Testing the ability of the pharmacophore model to distinguish between active and inactive molecules. | Ensures the predictive power of the model before its use in virtual screening or design. |

| Virtual Screening | Searching large compound databases for molecules that fit the pharmacophore model. | Could identify novel, structurally diverse compounds with potential similar activity. |

| Rational Design | Modifying the lead compound to enhance its properties based on the pharmacophore model and structure-activity relationships. | Would guide chemical modifications to improve efficacy, selectivity, and pharmacokinetic properties. |

While direct applications of these computational methods to N2-Acetyl-N-methyl-L-methioninamide are not documented in the available literature, these approaches form the foundation of modern drug discovery and would be the standard methods applied to investigate its potential as a bioactive agent.

Applications of N2 Acetyl N Methyl L Methioninamide and Its Analogues As Biochemical and Biophysical Research Probes

Design and Utilization as Molecular Tools in Protein Chemistry and Engineering

The strategic design of N2-Acetyl-N-methyl-L-methioninamide analogues allows for their use as sophisticated probes in protein chemistry and engineering, enabling detailed investigations into protein structure, function, and dynamics.

The introduction of N-methylated amino acids into peptides and proteins can significantly impact their conformation and stability. nih.govresearchgate.net While ribosomal synthesis of peptides containing Nα-methylated amino acids has been a challenge, recent advancements have identified modified ribosomes and elongation factors that can facilitate their incorporation. nih.govresearchgate.net This opens the door for the site-specific insertion of N2-Acetyl-N-methyl-L-methioninamide analogues into a polypeptide chain.

By replacing a native amino acid with an N2-Acetyl-N-methyl-L-methioninamide analogue, researchers can probe the functional role of that specific residue and its local environment. The N-methylation restricts the rotation of the peptide backbone, which can be used to stabilize specific secondary structures or to investigate the importance of backbone flexibility in protein function. Furthermore, the acetyl group can mimic the natural N-terminal acetylation of proteins, a common post-translational modification involved in protein stability and regulation. hmdb.ca

Table 1: Potential Applications of Site-Specific Incorporation

| Application Area | Research Question Addressed |

| Protein Folding | How does local backbone rigidity influence the folding pathway and final structure? |

| Enzyme Catalysis | What is the role of backbone dynamics in substrate binding and catalysis? |

| Protein-Protein Interactions | How do conformational constraints at the interface affect binding affinity and specificity? |

| Signal Transduction | Does mimicking N-terminal acetylation at internal sites alter protein localization or activity? |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics in solution. nih.gov The incorporation of fluorine-19 (¹⁹F) into a protein provides a sensitive NMR probe due to the high gyromagnetic ratio of the ¹⁹F nucleus and the absence of background signals in biological systems. researchgate.netanu.edu.au

Analogues of N2-Acetyl-N-methyl-L-methioninamide can be synthesized with fluorine-containing moieties, such as a trifluoromethyl group, attached to the acetyl or methyl groups, or replacing the methyl group of the thioether side chain. Once incorporated site-specifically into a protein, the ¹⁹F NMR signal of the probe can report on changes in the local chemical environment. This allows for the real-time monitoring of:

Conformational changes: Ligand binding, protein folding, or allosteric transitions can alter the chemical shift of the ¹⁹F probe. researchgate.net

Protein-ligand interactions: The binding of small molecules, other proteins, or nucleic acids can be quantified by observing changes in the ¹⁹F NMR spectrum.

Protein dynamics: The relaxation properties of the ¹⁹F signal can provide information about the mobility of the region where the probe is located.

Table 2: Design Strategies for ¹⁹F NMR Probes

| Fluorinated Moiety | Potential Attachment Site | Information Gained |

| Trifluoroacetyl group | Replaces the N-acetyl group | Reports on the N-terminal environment. |

| Trifluoromethylphenyl group | Attached to the N-methyl group | Probes the environment around the peptide backbone. |

| Trifluoromethylthio group | Replaces the methylthio group | Senses changes in the side-chain packing and solvent accessibility. |

Bioorthogonal click chemistry refers to a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net These reactions are highly specific and efficient, making them ideal for labeling and functionalizing biomolecules. nih.govresearchgate.net

Analogues of N2-Acetyl-N-methyl-L-methioninamide can be synthesized to contain a bioorthogonal handle, such as an azide (B81097) or an alkyne. After site-specific incorporation of this analogue into a protein, a wide variety of reporter molecules (e.g., fluorophores, biotin (B1667282), or cross-linking agents) bearing the complementary reactive group can be attached. nih.gov

This approach enables:

Fluorescence labeling for imaging: Attaching a fluorescent dye allows for the visualization of the protein's localization and trafficking within cells.

Affinity purification: Biotinylation of the protein facilitates its isolation and the identification of its interaction partners.

Cross-linking studies: Introduction of a photo-activatable cross-linker can be used to map protein-protein interactions in their native context.

Investigating Enzyme Mechanisms and Substrate Recognition

The unique chemical features of N2-Acetyl-N-methyl-L-methioninamide and its analogues make them excellent tools for probing the mechanisms of enzymes, particularly those that recognize and process amino acids and peptides.

Methionyl-tRNA synthetase (MetRS) is the enzyme responsible for attaching methionine to its corresponding tRNA, a crucial step in protein synthesis. nih.gov The active site of MetRS recognizes the structure of methionine with high specificity. N2-Acetyl-N-methyl-L-methioninamide and its analogues can be used as substrate mimics to investigate the binding and catalytic mechanism of MetRS.

By systematically modifying the structure of the analogue, researchers can determine the key functional groups involved in substrate recognition. For example, the importance of the free amino group can be assessed by comparing the binding of N-acetylated versus non-acetylated analogues. Similarly, the role of the carboxyl group can be probed using amide analogues. These studies provide valuable insights into the molecular basis of enzyme fidelity.

Enzymes function by stabilizing the transition state of a chemical reaction. Transition state analogues are stable molecules that mimic the geometry and electronic properties of the unstable transition state. nih.gov These analogues are often potent and highly specific enzyme inhibitors. nih.govresearchgate.net

Analogues of N2-Acetyl-N-methyl-L-methioninamide can be designed to mimic the transition state of reactions involving methionine or methionyl-peptides. For instance, in reactions involving methyl transfer from S-adenosyl-L-methionine (AdoMet), the geometry around the sulfur atom changes. An analogue of N2-Acetyl-N-methyl-L-methioninamide with a modified side chain that mimics this transition state geometry could serve as a potent inhibitor of methyltransferases. Such inhibitors are valuable tools for studying the biological roles of these enzymes and can serve as starting points for drug discovery.

Role in Modulating Protein-Protein and Peptide-Protein Interactions for Fundamental Research

The precise regulation of protein-protein and peptide-protein interactions is fundamental to nearly all cellular processes. The ability to modulate these interactions with small molecules is a cornerstone of chemical biology and drug discovery. N-acetylation and N-methylation of amino acid residues within peptides are key modifications that can significantly alter their binding affinities and specificities, making them valuable tools for fundamental research.

N-terminal acetylation is a widespread modification in eukaryotic proteins that can influence protein stability and function. The addition of an acetyl group to the N-terminus neutralizes the positive charge of the free amino group, which can impact electrostatic interactions critical for protein binding. This modification can also sterically hinder or create new binding surfaces, thereby modulating the interaction landscape of a peptide.

N-methylation of amide nitrogens in the peptide backbone introduces a conformational rigidity that can pre-organize the peptide into a bioactive conformation, enhancing its binding to a target protein. This modification also increases the peptide's resistance to proteolytic degradation and improves its membrane permeability, properties that are highly advantageous for probes used in cellular environments.

The presence of a methionine residue within such modified peptides adds another layer of complexity and potential for modulation. The thioether side chain of methionine is relatively nonpolar and can participate in stabilizing hydrophobic interactions with aromatic residues on a protein surface. Research has shown that methionine-aromatic interactions can contribute significantly to the stability of protein structures and protein-protein complexes. nih.gov

Furthermore, the sulfur atom in methionine is susceptible to oxidation, a post-translational modification that can be reversed by cellular enzymes. This redox cycling of methionine residues can act as a molecular switch, altering the peptide's conformation and its ability to interact with partner proteins. This property can be exploited in the design of research probes that are sensitive to the cellular redox environment.

Table 1: Examples of N-acetylated and N-methylated Peptides as Modulators of Protein Interactions

| Modified Peptide/Analogue | Interaction Target | Effect of Modification | Research Application |

| N-acetylated Tat Peptide Analogue | HIV-1 TAR RNA | Acetylation of lysine (B10760008) residues alters the binding affinity. | Studying the role of post-translational modifications in viral replication. |

| N-methylated Peptide Analogues | Various protein targets | Increased conformational rigidity, enhanced binding affinity, and improved proteolytic stability. | Development of potent and stable inhibitors for therapeutic and research purposes. springernature.com |

| Methionine-containing Peptides | Aromatic residues in proteins | Stabilization of peptide-protein complexes through hydrophobic interactions. unc.edu | Investigating the forces that drive protein folding and binding. nih.gov |

Emerging Applications in Advanced Material Science Research (e.g., Self-Assembling Systems)

The spontaneous organization of molecules into ordered nanostructures, known as self-assembly, is a powerful bottom-up approach for the creation of advanced materials with novel properties. Peptides, with their inherent biocompatibility and chemical diversity, are excellent building blocks for self-assembling systems. N-acetylation and the presence of specific amino acid residues like methionine can profoundly influence the self-assembly process.

N-acetylation of the N-terminus of a peptide is a common strategy to promote self-assembly. nih.gov By neutralizing the N-terminal charge and providing a hydrogen bond acceptor, the acetyl group facilitates the formation of intermolecular hydrogen bonds, which are crucial for the assembly of peptides into higher-order structures such as nanofibers, nanotubes, and hydrogels. mdpi.com These self-assembled materials have a wide range of potential applications in tissue engineering, drug delivery, and biosensing.

The incorporation of methionine into self-assembling peptides introduces unique features. The hydrophobic nature of the methionine side chain can contribute to the driving forces for self-assembly in aqueous environments. chemrxiv.org More interestingly, the susceptibility of methionine to oxidation provides a mechanism for creating stimuli-responsive materials. For instance, methionine-containing peptides can be designed to self-assemble into a particular nanostructure. researchgate.net Upon exposure to reactive oxygen species (ROS), the oxidation of methionine to the more polar methionine sulfoxide (B87167) can disrupt the hydrophobic interactions, leading to a disassembly of the structure or a transition to a different morphology. researchgate.net This ROS-responsiveness is a highly desirable property for materials intended for applications in environments with high oxidative stress, such as inflamed tissues or tumors.

Recent research has demonstrated that even single, non-aromatic amino acids like methionine can undergo spontaneous self-assembly into ordered aggregates. chemrxiv.orgchemrxiv.org This highlights the intrinsic propensity of this amino acid to form structured materials. When incorporated into N-acetylated and N-methylated peptide backbones, the self-assembling properties of methionine can be further tuned and controlled to create complex and functional biomaterials.

Table 2: Influence of N-acetylation and Methionine on Peptide Self-Assembly

| Peptide Feature | Influence on Self-Assembly | Resulting Nanostructures | Potential Applications |

| N-acetylation | Promotes intermolecular hydrogen bonding by neutralizing the N-terminal charge. nih.gov | Nanofibers, nanotubes, hydrogels. mdpi.com | Tissue engineering scaffolds, controlled drug release matrices. |

| Methionine Residue | Contributes to hydrophobic interactions driving assembly; provides ROS-responsiveness. chemrxiv.orgresearchgate.net | Ordered aggregates, stimuli-responsive nanostructures. researchgate.netchemrxiv.org | Biosensors for oxidative stress, targeted drug delivery systems. |

| N-methylation | Induces conformational constraints that can direct the self-assembly pathway. | Defined and stable nanostructures. | Development of robust and functional biomaterials. |

Future Research Directions and Unexplored Avenues for N2 Acetyl N Methyl L Methioninamide Research

Development of Novel and Sustainable Synthetic Strategies for Enhanced Accessibility

The accessibility of N²-Acetyl-N-methyl-L-methioninamide is a prerequisite for its comprehensive study. Future research must prioritize the development of efficient, sustainable, and scalable synthetic routes. Traditional chemical methods for N-methylation and acetylation can involve harsh conditions or hazardous reagents, limiting their appeal. researchgate.net

A primary avenue for future work is the exploration of enzymatic synthesis . Biocatalysis offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net Research could focus on identifying or engineering enzymes, such as N-methyltransferases and acetyltransferases, that can act on methionine derivatives. Multi-enzyme cascade systems could potentially achieve the desired modifications in a one-pot reaction, improving efficiency and yield. mdpi.com For instance, a process could be designed integrating an N-methyl-L-amino acid dehydrogenase (NMAADH) with an acetylating enzyme to produce the target compound from simpler precursors. nih.gov

Another promising direction is the adoption of green chemistry principles , such as flow chemistry. Continuous flow reactors can offer precise control over reaction parameters, enhance safety, and allow for easier scale-up compared to batch processes. Investigating solid-phase synthesis strategies, where the amino acid is anchored to a resin, could also streamline the multi-step modification process and simplify purification. nih.gov

| Strategy | Potential Advantages | Key Research Challenges | Relevant Precedents |

|---|---|---|---|

| Enzymatic Cascade Synthesis | High stereoselectivity, mild conditions, environmentally friendly, potential for one-pot reactions. | Discovering/engineering enzymes with requisite substrate specificity; optimizing multi-enzyme reaction conditions. | Use of NMAADH for N-methylated amino acid production. nih.gov |

| Solid-Phase Synthesis (SPS) | Simplified purification, potential for automation, well-established for peptide synthesis. | Adapting reagents for on-resin N-acetylation and N-methylation; ensuring stability of linkages. | Reductive methylation on solid phase. nih.gov |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability, rapid optimization. | Developing robust protocols for multi-step modifications in a continuous flow setup. | General application in fine chemical synthesis. |

| Chemoenzymatic Methods | Combines the efficiency of chemical steps with the selectivity of enzymatic catalysis. | Ensuring compatibility between chemical and biological reaction steps and solvents. | Hybrid synthesis of complex biomolecules. |

Advanced Computational Approaches for Predictive Modeling of N-Acetylated and N-Methylated Derivatives

Computational modeling is an indispensable tool for predicting how specific modifications will affect molecular behavior, thereby guiding experimental efforts. For N²-Acetyl-N-methyl-L-methioninamide, advanced computational approaches can provide critical insights into its structural and dynamic properties.

Furthermore, quantum mechanical (QM) calculations can be used to accurately model the electronic structure of the molecule. This would help in understanding how N-acetylation and N-methylation alter the charge distribution and reactivity of the N-terminus. Such information is vital for predicting interaction energies with biological targets like enzymes or receptors.

The development of specialized force fields for modified amino acids is another critical research avenue. While existing force fields can model standard amino acids well, their accuracy for non-canonical residues can be limited. rsc.org Creating refined parameters for N²-Acetyl-N-methyl-L-methioninamide would improve the predictive power of simulation tools like PEPstrMOD and others designed for modified peptides. nih.gov Artificial intelligence and machine learning models could also be trained on datasets of modified peptides to predict their structural properties and binding affinities with greater speed and accuracy. mdpi.commdpi.com

| Computational Method | Predicted Properties | Potential Impact on Research |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Conformational preferences (Φ/Ψ angles), solvent interactions, structural stability, cis/trans isomerism. | Guides the design of peptides with specific folds; predicts how the modification affects peptide structure. |

| Quantum Mechanics (QM) | Electron distribution, bond energies, reaction mechanisms, spectroscopic properties. | Provides accurate parameters for force fields; helps understand chemical reactivity. |

| Force Field Development | Refined parameters for non-canonical residues. | Increases the accuracy and reliability of MD simulations for modified peptides. rsc.org |

| Machine Learning / AI | Structure prediction, binding affinity, pharmacokinetic properties. | Accelerates the screening and design of novel peptide-based therapeutics. mdpi.com |

Expanding the Scope of Biochemical and Biophysical Applications in Mechanistic Biology

The true value of N²-Acetyl-N-methyl-L-methioninamide will be realized through its application as a tool in biochemical and biophysical studies. The dual modification at the N-terminus—acetylation and methylation—provides a unique "cap" that can be used to probe fundamental biological processes.

One major area of investigation is its effect on proteolytic stability . N-terminal modifications are known to block degradation by aminopeptidases, and the combination of acetylation and methylation could confer exceptional resistance. nih.gov Incorporating this modified residue into therapeutic peptides could significantly prolong their half-life in vivo.

Another key application is in studying protein-protein and protein-RNA interactions . N-acetylation and N-methylation can alter the hydrogen-bonding capacity and steric profile of the N-terminus, potentially modulating binding affinity and specificity. plos.org For example, incorporating the modified methionine into a peptide known to bind a specific protein target would allow researchers to dissect the precise role of N-terminal interactions in the binding event. plos.org Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for quantifying these effects.

The N²-acetyl-N-methyl cap can also serve as a tool to investigate the role of N-terminal capping in protein and peptide folding . The N-capping region of an α-helix is crucial for initiating and stabilizing the helical structure. nih.govacs.org Studying peptides where the N-terminal residue is N²-Acetyl-N-methyl-L-methioninamide could reveal new insights into the mechanisms of helix nucleation.

Interdisciplinary Research Integrating N²-Acetyl-N-methyl-L-methioninamide Derivatives with Emerging Technologies and Methodologies

The full potential of N²-Acetyl-N-methyl-L-methioninamide can be unlocked through collaboration with other scientific disciplines. Integrating this unique chemical entity with emerging technologies will open up novel applications.

In materials science , peptides functionalized with this modified amino acid could be used to create advanced biomaterials. genscript.com Peptides can self-assemble into hydrogels, nanofibers, and other nanostructures. genscript.commdpi.com The specific conformational constraints and stability conferred by the N-terminal modifications could be harnessed to control these self-assembly processes, leading to materials with tailored mechanical and biological properties for applications in tissue engineering and drug delivery. nih.gov

In analytical chemistry , peptides containing N²-Acetyl-N-methyl-L-methioninamide could serve as internal standards for quantitative proteomics and mass spectrometry. Their enhanced stability would make them robust standards in complex biological samples. Furthermore, their unique mass and fragmentation patterns could be exploited in the development of novel mass spectrometry-based assays.

Finally, in the field of synthetic biology , there is an opportunity to develop orthogonal translation systems (OTS) capable of incorporating N²-Acetyl-N-methyl-L-methioninamide directly into proteins in living cells. nih.govacs.org This would require engineering an aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the modified amino acid. Success in this area would enable the production of proteins with this modification at specific sites, opening the door to studying its effects in a cellular context and creating proteins with novel functions.

Q & A

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.